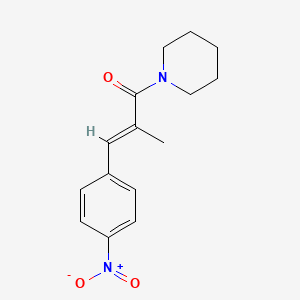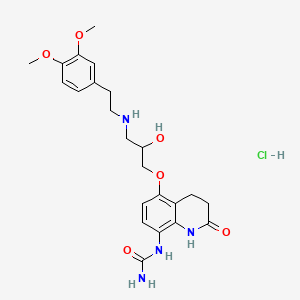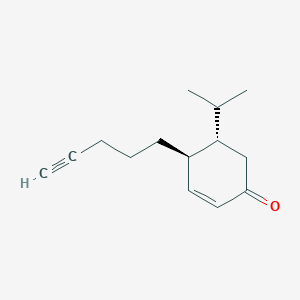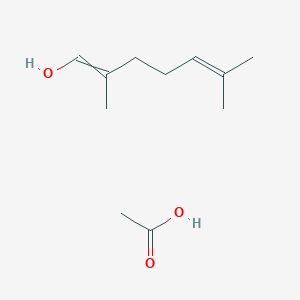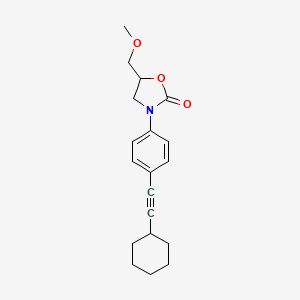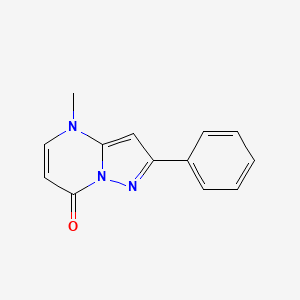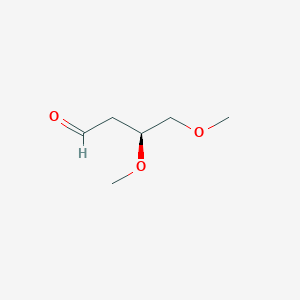
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by the presence of ethylsulfanyl and pentamethyldisilane groups. This compound is notable for its unique chemical structure, which combines sulfur and silicon atoms, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane typically involves the reaction of ethylsulfanyl compounds with pentamethyldisilane precursors. One common method includes the use of ethylsulfanyl chloride and pentamethyldisilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the ethylsulfanyl group.
Substitution: The silicon atoms in the pentamethyldisilane group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used in substitution reactions, often under mild conditions to prevent degradation of the silicon-sulfur bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the ethylsulfanyl group.
Substitution: Various silicon-containing derivatives, depending on the nucleophile used.
科学研究应用
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell behavior and function. The exact mechanisms depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane: Contains similar sulfur groups but lacks the silicon atoms present in 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane.
1-(Ethylsulfanyl)ethane-1-thiol: Another sulfur-containing compound with different structural features.
Uniqueness
This compound is unique due to its combination of sulfur and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional sulfur or silicon compounds may not be suitable.
属性
CAS 编号 |
78222-64-7 |
|---|---|
分子式 |
C7H20SSi2 |
分子量 |
192.47 g/mol |
IUPAC 名称 |
ethylsulfanyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C7H20SSi2/c1-7-8-10(5,6)9(2,3)4/h7H2,1-6H3 |
InChI 键 |
BDEGHSYZZJUOBI-UHFFFAOYSA-N |
规范 SMILES |
CCS[Si](C)(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


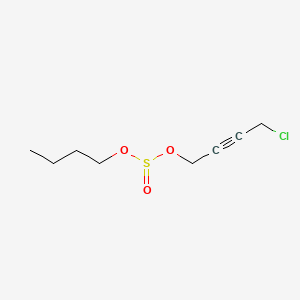
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
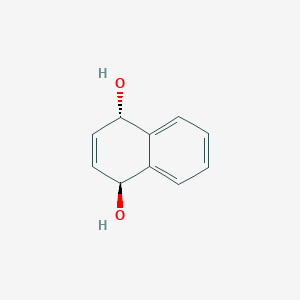
![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
